molecular formula C23H23ClN2O3S B4067096 N~1~-(2-chlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-chlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4067096
M. Wt: 443.0 g/mol
InChI Key: VMOAXSMUYNQGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-chlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been found to have a wide range of effects on the central nervous system.

Scientific Research Applications

Synthesis and Biological Screening

Research involving the synthesis and biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide derivatives demonstrates the process of creating complex sulfonamide compounds and evaluating their potential biological applications. These compounds exhibit moderate to good activities against Gram-negative and Gram-positive bacteria, and show enzyme inhibition potential, highlighting their potential in developing new antimicrobial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).

Structural Analysis and Supramolecular Architecture

The discrete role of chlorine substitutions in the conformation and supramolecular architecture of arylsulfonamides has been explored, providing insights into how minor changes in chemical structure can influence the overall molecular conformation and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be essential for their application in material science and drug design (Fernandes et al., 2011).

Antimicrobial Activities

Another study focused on the synthesis of disulfonimide derivatives and their antimicrobial activity. The results showed significant antibacterial and antifungal activities compared to tested sulfonamides, indicating the potential for developing new antimicrobial agents from sulfonamide derivatives (Eren et al., 2019).

Chemical and Spectroscopic Properties

Research also delves into the chemical and spectroscopic properties of antimicrobial N-(Phenyl)dimethyldisulfonimide, emphasizing the importance of understanding the molecular structure and behavior of sulfonamide derivatives for their potential applications in pharmaceuticals and material sciences (Eren et al., 2019).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17-9-8-14-22(18(17)2)26(30(28,29)20-11-4-3-5-12-20)16-23(27)25-15-19-10-6-7-13-21(19)24/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOAXSMUYNQGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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